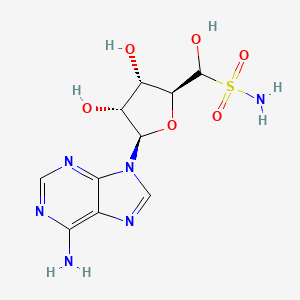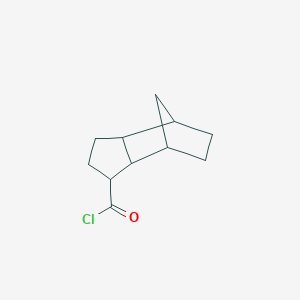![molecular formula C9H13ClO B13962239 Bicyclo[3.2.1]octane-1-carbonyl chloride CAS No. 58541-35-8](/img/structure/B13962239.png)
Bicyclo[3.2.1]octane-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[321]octane-1-carbonyl chloride is a chemical compound with a unique bicyclic structure It is a derivative of bicyclo[321]octane, which is a bicyclic hydrocarbon The compound is characterized by the presence of a carbonyl chloride functional group attached to the bicyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.1]octane-1-carbonyl chloride typically involves the chlorination of bicyclo[3.2.1]octane-1-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The reaction conditions generally include refluxing the carboxylic acid with thionyl chloride in an inert solvent such as dichloromethane or chloroform. The reaction proceeds with the formation of the corresponding acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient distillation units to separate and purify the product. The reaction conditions are optimized to ensure high yield and purity of the final product. Safety measures are also implemented to handle the release of gaseous by-products.
化学反応の分析
Types of Reactions
Bicyclo[3.2.1]octane-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Hydrolysis: In the presence of water, this compound hydrolyzes to form bicyclo[3.2.1]octane-1-carboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or under mild heating.
Reduction: Lithium aluminum hydride (LiAlH₄) is used as the reducing agent, and the reaction is performed in anhydrous ether or THF.
Hydrolysis: The reaction with water is usually carried out at room temperature, and the product is isolated by acid-base extraction.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Alcohols: Formed by the reduction of the carbonyl chloride group.
Carboxylic Acids: Formed by hydrolysis.
科学的研究の応用
Bicyclo[3.2.1]octane-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the preparation of biologically active molecules with potential therapeutic applications.
Material Science: It is employed in the synthesis of polymers and advanced materials with unique properties.
Chemical Biology: The compound is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
作用機序
The mechanism of action of bicyclo[3.2.1]octane-1-carbonyl chloride is primarily based on its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
類似化合物との比較
Similar Compounds
Bicyclo[3.2.1]octane-1-carboxylic Acid: The precursor to bicyclo[3.2.1]octane-1-carbonyl chloride.
Bicyclo[3.2.1]octane-1-methanol: A reduction product of this compound.
2-Azabicyclo[3.2.1]octane: A nitrogen-containing analog with significant potential in drug discovery.
Uniqueness
This compound is unique due to its high reactivity and versatility as an intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable compound in the preparation of a wide range of derivatives. Additionally, its bicyclic structure imparts unique steric and electronic properties that can influence the reactivity and selectivity of the resulting products.
特性
CAS番号 |
58541-35-8 |
|---|---|
分子式 |
C9H13ClO |
分子量 |
172.65 g/mol |
IUPAC名 |
bicyclo[3.2.1]octane-1-carbonyl chloride |
InChI |
InChI=1S/C9H13ClO/c10-8(11)9-4-1-2-7(6-9)3-5-9/h7H,1-6H2 |
InChIキー |
ZXVWPLDPXIKWQI-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCC(C1)(C2)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


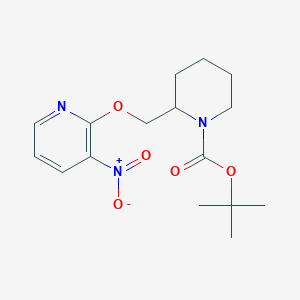
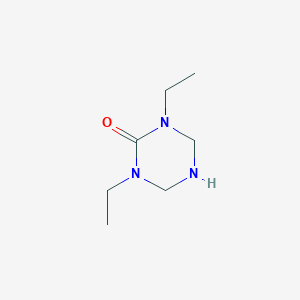
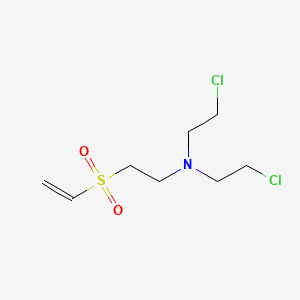
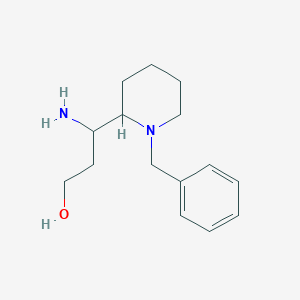
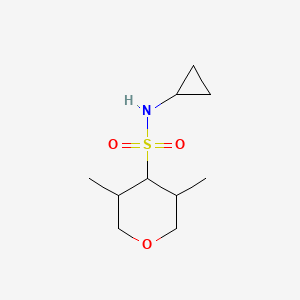

![6-[[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]oxy]-3-pyridinecarboxylic acid](/img/structure/B13962190.png)
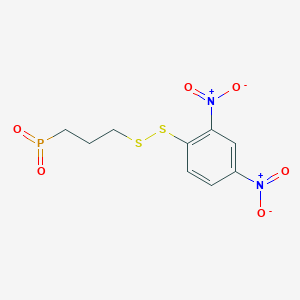

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(hydroxymethyl)azetidin-1-yl)methanone](/img/structure/B13962215.png)

![2-bromo-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B13962222.png)
